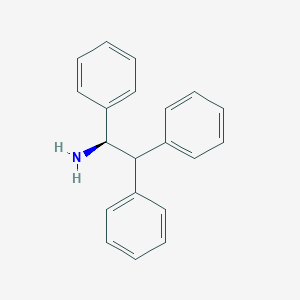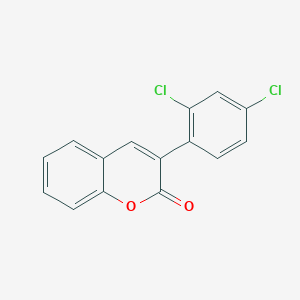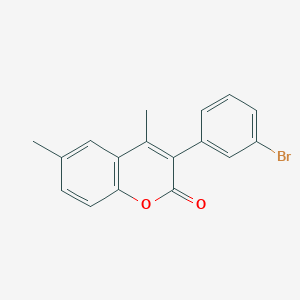
3-(3-Bromophenyl)-4,6-dimethylchromen-2-one
Overview
Description
3-(3-Bromophenyl)-4,6-dimethylchromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of oxygen-containing heterocyclic compounds. This particular compound features a bromophenyl group at the third position and two methyl groups at the fourth and sixth positions on the chromenone ring. The presence of the bromine atom and the methyl groups imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-4,6-dimethylchromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenylacetic acid and 2,4-dihydroxybenzaldehyde as the primary starting materials.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as triethylamine and a dehydrating agent like acetic anhydride.
Cyclization: The resulting intermediate undergoes cyclization to form the chromenone ring structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated synthesis equipment can improve efficiency and yield. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-4,6-dimethylchromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, Ullmann reaction, or Buchwald-Hartwig amination.
Oxidation and Reduction: The chromenone ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Esterification and Hydrolysis: The compound can participate in esterification reactions to form esters or undergo hydrolysis to yield the corresponding acids.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Ullmann Reaction: Copper catalysts and ligands are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation can produce chromenone-2,3-diones.
Scientific Research Applications
3-(3-Bromophenyl)-4,6-dimethylchromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-4,6-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.
Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular processes like apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-7-acetoxycoumarin: Similar structure but with an acetoxy group at the seventh position.
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a pyrazole moiety and a hydroxyprop-2-en-1-one group.
Uniqueness
3-(3-Bromophenyl)-4,6-dimethylchromen-2-one is unique due to the presence of both bromine and methyl groups on the chromenone ring, which imparts distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research.
Properties
IUPAC Name |
3-(3-bromophenyl)-4,6-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO2/c1-10-6-7-15-14(8-10)11(2)16(17(19)20-15)12-4-3-5-13(18)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHSDHPGVFZGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3042983.png)
![Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate](/img/structure/B3042984.png)

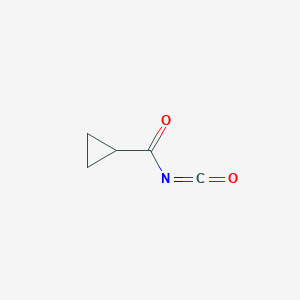
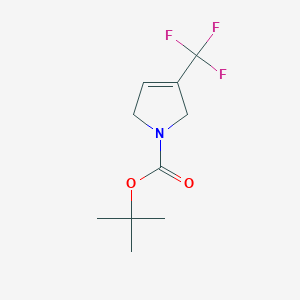
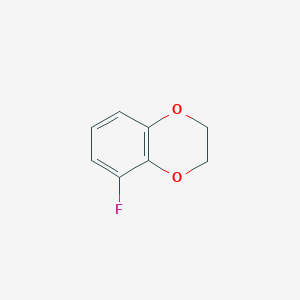
![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)
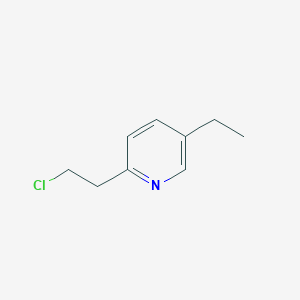
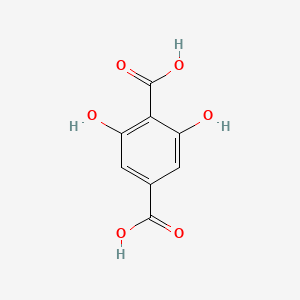

![(3-[(Diethylamino)methyl]phenyl)amine dihydrochloride](/img/structure/B3043000.png)
